1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
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Overview
Description
4-Thiouridine is an atypical nucleoside formed with the 4-thiouracil base found in transfer RNA (tRNA). It is a sulfur-containing analog of uridine, where the oxygen atom at the 4-position of the uracil ring is replaced by a sulfur atom. This modification is significant in various biological processes, including RNA synthesis and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiouridine typically involves the protection of the thiol group with a 2-cyanoethyl group and the 2′-OH group with a 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl function. The protected thiouridine is then incorporated into oligoribonucleotides using standard phosphoramidite chemistry . Another method involves the derivatization of 4-Thiouridine into a 5′-monophosphate prodrug to improve cell permeation and labeling efficiency .
Industrial Production Methods: Industrial production of 4-Thiouridine is less documented, but it generally follows similar synthetic routes as laboratory methods, with optimization for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Thiouridine undergoes various chemical reactions, including:
Oxidation: Conversion to cytidine analogs using reagents like osmium tetroxide and sodium periodate.
Substitution: Alkylation reactions with iodoacetamide to form stable adducts.
Common Reagents and Conditions:
Osmium tetroxide (OsO4) and ammonia: Used for oxidation reactions.
Iodoacetamide: Used for alkylation reactions.
Sodium periodate (NaIO4): Another reagent for oxidation reactions.
Major Products:
Cytidine analogs: Formed from oxidation reactions.
Alkylated uridine: Formed from substitution reactions.
Scientific Research Applications
4-Thiouridine has a wide range of applications in scientific research:
Mechanism of Action
4-Thiouridine exerts its effects primarily through its incorporation into RNA. It enhances site-specific crosslinking and acts as a photoaffinity probe due to its stability. The sulfur atom in 4-Thiouridine allows it to form covalent bonds with RNA-binding proteins upon UV irradiation, facilitating the study of RNA-protein interactions . Additionally, it functions as a sensor for near-UV irradiation in bacteria, inducing growth delay upon exposure .
Comparison with Similar Compounds
Uridine: The parent compound of 4-Thiouridine, lacking the sulfur atom.
2-Thiouridine: Another sulfur-containing nucleoside with the sulfur atom at the 2-position of the uracil ring.
5-Methyluridine: A methylated analog of uridine.
Comparison: 4-Thiouridine is unique due to its sulfur atom at the 4-position, which imparts distinct photoreactive properties and stability. Unlike uridine, 4-Thiouridine can form covalent bonds with proteins upon UV irradiation, making it valuable for crosslinking studies. Compared to 2-Thiouridine, 4-Thiouridine has different reactivity and applications due to the position of the sulfur atom .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIGESWDJYCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-31-8, 32754-06-6 |
Source
|
Record name | 4-Thiouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC283420 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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